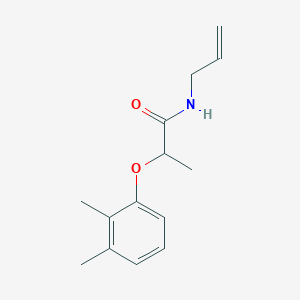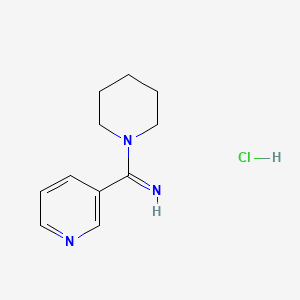
3-(4-nitro-1H-imidazol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-nitro-1H-imidazol-1-yl)phenol, also known as NIP, is a synthetic compound that has been extensively studied in scientific research. It has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 3-(4-nitro-1H-imidazol-1-yl)phenol involves the formation of reactive oxygen species (ROS) in hypoxic tumor cells. ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death. 3-(4-nitro-1H-imidazol-1-yl)phenol selectively targets hypoxic tumor cells, which have a higher concentration of ROS, leading to their destruction.
Biochemical and Physiological Effects:
3-(4-nitro-1H-imidazol-1-yl)phenol has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which may contribute to its antimicrobial effects. 3-(4-nitro-1H-imidazol-1-yl)phenol has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-nitro-1H-imidazol-1-yl)phenol in lab experiments include its selectivity for hypoxic tumor cells, minimal toxicity in normal cells, and potential use as a radiosensitizer. However, the limitations of using 3-(4-nitro-1H-imidazol-1-yl)phenol include its limited solubility in aqueous solutions and potential instability in biological environments.
Zukünftige Richtungen
For research on 3-(4-nitro-1H-imidazol-1-yl)phenol include exploring its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. In addition, further investigation into the mechanism of action of 3-(4-nitro-1H-imidazol-1-yl)phenol and its effects on normal cells is needed to fully understand its potential applications. Finally, the development of more efficient synthesis methods for 3-(4-nitro-1H-imidazol-1-yl)phenol may improve its accessibility for scientific research.
Synthesemethoden
The synthesis of 3-(4-nitro-1H-imidazol-1-yl)phenol involves the reaction of 4-nitroimidazole with 3-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then purified through recrystallization. This method has been optimized to produce high yields of 3-(4-nitro-1H-imidazol-1-yl)phenol with high purity.
Wissenschaftliche Forschungsanwendungen
3-(4-nitro-1H-imidazol-1-yl)phenol has been extensively studied for its potential applications in cancer therapy. It has been found to selectively target hypoxic tumor cells, which are resistant to traditional chemotherapy. 3-(4-nitro-1H-imidazol-1-yl)phenol has also been investigated for its potential use as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment. In addition, 3-(4-nitro-1H-imidazol-1-yl)phenol has been studied for its antimicrobial properties, showing potential as a treatment for bacterial and fungal infections.
Eigenschaften
IUPAC Name |
3-(4-nitroimidazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-8-3-1-2-7(4-8)11-5-9(10-6-11)12(14)15/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBXJISOABTWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=C(N=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitroimidazol-1-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-chlorophenyl)-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5974409.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5974416.png)
![5,5-dimethyl-2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5974420.png)


![N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide](/img/structure/B5974437.png)
![1-[2-(4-fluorophenyl)ethyl]-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone](/img/structure/B5974442.png)
![4-{[2-(4-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5974444.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5974474.png)
![6-({3-[(2-fluorophenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B5974505.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5974509.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5974514.png)
